Cas no 130351-61-0 (2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI))
130351-61-0 structure
Product Name:2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI)
CAS No:130351-61-0
MF:C14H18N2O8
MW:342.301324367523
CID:177766
PubChem ID:6450970
Update Time:2025-04-19
2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI)
- 2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methyles
- methyl (E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate
- (E)-5-(2-(Methoxycarbonyl)vinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil
- (3'-OHCH2 Ara-5-CH=CHCOOMe)U
- 2-Propenoic acid, 3-(1-(3-deoxy-3-(hydroxymethyl)-beta-D-arabinofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, methyl ester, (E)-
- methyl (E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]prop-2-enoate
- (E)-5-[2-(Methoxycarbonyl)vinyl]-1-[3-deoxy-3-C-(hydroxymethyl)-.beta.-D-arabino-pentofuranosyl]uracil
- 130351-61-0
- 2-Propenoic acid, 3-[1-[3-deoxy-3-(hydroxymethyl)-.beta.-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methyl ester, (E)-
-
- Inchi: 1S/C14H18N2O8/c1-23-10(19)3-2-7-4-16(14(22)15-12(7)21)13-11(20)8(5-17)9(6-18)24-13/h2-4,8-9,11,13,17-18,20H,5-6H2,1H3,(H,15,21,22)/b3-2+/t8-,9-,11+,13-/m1/s1
- InChI Key: UUOYLGCVNIOCRU-HDJLFJBISA-N
- SMILES: O1[C@H]([C@H]([C@H](CO)[C@H]1CO)O)N1C(NC(C(/C=C/C(=O)OC)=C1)=O)=O
Computed Properties
- Exact Mass: 342.10634
- Monoisotopic Mass: 342.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 146A^2
Experimental Properties
- Density: 1.547
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.638
- PSA: 145.63
2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI) Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
130351-61-0 (2-Propenoic acid,3-[1-[3-deoxy-3-(hydroxymethyl)-b-D-arabinofuranosyl]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]-, methylester, (E)- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent